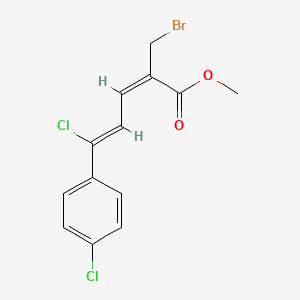
methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate is an organic compound that belongs to the class of penta-2,4-dienoates This compound is characterized by the presence of a bromomethyl group, a chloro group, and a chlorophenyl group attached to a penta-2,4-dienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methyl acrylate, and bromine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including aldol condensation and bromination.
Final Product Formation: The intermediate is then subjected to further reactions, such as esterification and chlorination, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The double bonds in the penta-2,4-dienoate backbone can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce compounds with altered oxidation states.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity and potential as a lead compound for drug development.
Medicine: The compound may have therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Its unique chemical properties make it useful in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate exerts its effects involves interactions with molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to changes in cellular processes.
Pathways Involved: The interactions may affect various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate include other penta-2,4-dienoates with different substituents, such as:
- Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate
- Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its structure, biological properties, and relevant studies that illustrate its activity.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₁BrCl₂O₂
- Molecular Weight : 350.035 g/mol
- CAS Number : 1204966-43-7
The structure of this compound features a penta-2,4-dienoate backbone with bromomethyl and chloro substituents, which may contribute to its reactivity and biological activity.
Cytotoxicity and Anticancer Activity
Several derivatives of penta-2,4-dienoates have been investigated for their cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group may enhance the lipophilicity of the compound, potentially increasing its ability to penetrate cell membranes and exert cytotoxic effects.
A notable study on related compounds demonstrated significant cytotoxicity against human cancer cell lines, indicating that this compound may exhibit similar properties. The mechanism of action often involves the induction of apoptosis or disruption of cellular signaling pathways.
Enzyme Inhibition
Enzyme inhibition is another avenue through which this compound may exert its biological effects. Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic processes or signaling pathways in cancer cells. This inhibition can lead to reduced proliferation and increased apoptosis in malignant cells.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Testing :
- Enzyme Inhibition Studies :
Properties
CAS No. |
1242316-85-3 |
|---|---|
Molecular Formula |
C13H11BrCl2O2 |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C13H11BrCl2O2/c1-18-13(17)10(8-14)4-7-12(16)9-2-5-11(15)6-3-9/h2-7H,8H2,1H3/b10-4-,12-7- |
InChI Key |
VMQQRWGDABVJED-MWWWXEQHSA-N |
Isomeric SMILES |
COC(=O)/C(=C\C=C(\C1=CC=C(C=C1)Cl)/Cl)/CBr |
Canonical SMILES |
COC(=O)C(=CC=C(C1=CC=C(C=C1)Cl)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















